5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S777172
CAS No.
15264-63-8
M.F
C7H5N3OS
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

CAS Number

15264-63-8

Product Name

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12)

InChI Key

TXCXZVFDWQYTIC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NNC(=S)O2

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)O2

Coordination Chemistry:

PDO, due to its unique structure containing both a nitrogen-containing heterocycle (pyridine) and a thiol group, finds applications in the field of coordination chemistry. The thiol group acts as a chelating ligand, readily forming complexes with various metal ions. This property makes PDO a versatile building block for the design and synthesis of novel metal-organic frameworks (MOFs) with diverse topologies and functionalities.

Studies have reported the fabrication of MOFs based on PDO with Zn(II) and Cd(II) ions, showcasing their potential applications in gas adsorption and separation []. Additionally, PDO has been employed in the construction of 3D Cu(I) coordination polymers exhibiting interesting structural features and potential applications in catalysis [].

Medicinal Chemistry:

Research suggests that PDO possesses potential biological activities, making it an interesting candidate for further exploration in medicinal chemistry. Studies have reported the ability of PDO to inhibit the growth of certain cancer cell lines []. However, further investigations are necessary to understand its mechanism of action, efficacy, and potential side effects before any therapeutic applications can be considered.

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is an organic compound featuring a pyridine ring attached to an oxadiazole structure. The oxadiazole moiety is characterized by its five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is notable for its potential as a ligand in coordination chemistry and its biological activity.

The chemical behavior of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol includes nucleophilic addition reactions. It can react with various electrophiles to form S-substituted derivatives, which have been explored for their enzyme inhibition properties . Additionally, it participates in coordination reactions with metal ions such as cobalt(II) and nickel(II), leading to the formation of coordination polymers .

Research indicates that derivatives of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol exhibit considerable biological activity. Notably, some derivatives have shown antitumor properties, making them candidates for further pharmacological studies . The mechanism behind this activity is often linked to their ability to interact with biological targets through coordination or inhibition pathways.

The synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of appropriate hydrazones or hydrazides with carbonyl compounds. A common method includes the cyclization of 4-pyridylcarboxylic acid hydrazide with thioketones or thioamides under acidic or basic conditions to yield the oxadiazole structure . The purification processes often include recrystallization techniques to obtain high-purity samples.

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol has several applications:

  • Coordination Chemistry: It serves as a bridging ligand in the formation of metal complexes and coordination polymers .
  • Pharmaceuticals: Its derivatives are investigated for potential antitumor and antimicrobial activities.
  • Material Science: The compound is utilized in the development of novel materials due to its unique structural properties.

Interaction studies have demonstrated that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol can form stable complexes with transition metals. These interactions are crucial for understanding its role as a ligand in coordination chemistry. Studies have shown that the compound can stabilize metal ions in various oxidation states and facilitate electron transfer processes .

Several compounds share structural similarities with 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. Here are some notable examples:

Compound NameStructureUnique Features
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiolSimilar oxadiazole structureDifferent pyridine substitution
5-(2-Nitrophenyl)-1,3,4-oxadiazole-2-thiolContains a nitro groupPotentially enhanced biological activity
5-(Thiazolyl)-1,3,4-oxadiazole-2-thiolThiazole ring instead of pyridineDifferent electronic properties

Uniqueness: The presence of the pyridine ring in 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol contributes to its distinctive electronic properties and reactivity compared to other oxadiazole derivatives. Its ability to act as a versatile ligand makes it particularly valuable in coordination chemistry.

Core Synthetic Routes

The synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol primarily relies on cyclodehydration reactions or nucleophilic substitution strategies.

Cyclodehydration of Acylhydrazides

The most common route involves the cyclodehydration of isonicotinic acid hydrazide (a derivative of pyridine) with carbon disulfide (CS₂) under basic conditions. This reaction forms the 1,3,4-oxadiazole ring while introducing the thiol group.

Mechanism:

  • Nucleophilic attack: The hydrazide nitrogen attacks CS₂, forming a thiocarbamate intermediate.
  • Ring closure: Subsequent elimination of water drives cyclization, yielding the oxadiazole-thiol structure.

Key Reagents:

  • Base: KOH or NaOH (to deprotonate the hydrazide)
  • Solvent: Ethanol or water

Oxidative Cyclization

Alternative methods involve oxidative cyclization of hydrazones derived from isonicotinic hydrazide and aldehydes. For example, hydrazones undergo cyclization with oxidants like chloramine-T or Dess-Martin periodinane, though yields are often lower compared to cyclodehydration.

Example:

Reaction TypeReagents/ConditionsYieldReference
CyclodehydrationCS₂, KOH, ethanol70–85%
Oxidative CyclizationChloramine-T, DBU50–60%

Catalytic and Solvent Optimization Strategies

Catalytic systems and solvent modifications have significantly improved reaction efficiency and selectivity.

Solvent-Free and Catalyst-Assisted Methods

  • Silica-supported dichlorophosphate: Acts as a recoverable cyclodehydrant under microwave irradiation, enabling solvent-free synthesis of 2,5-disubstituted oxadiazoles. This method reduces environmental pollution and reaction time.
  • Phosphorus oxychloride (POCl₃): A traditional dehydrating agent for cyclodehydration, though it poses corrosion risks.

Heterogeneous Catalysis

  • Polymer-supported reagents: Silica-based catalysts enhance surface area and reaction kinetics, enabling higher yields (e.g., >90% for symmetrical oxadiazoles).

Table 1: Catalytic Systems for Oxadiazole Synthesis

CatalystSolventReaction TimeYieldReference
Silica-supported dichlorophosphateSolvent-free10–15 min (microwave)85–92%
POCl₃Toluene6–8 h (reflux)70–80%

Green Chemistry Approaches

Advances in green chemistry have prioritized energy efficiency, low toxicity, and waste minimization.

Ultrasound-Assisted Synthesis

  • Ultrasound irradiation accelerates nucleophilic substitution, enabling the synthesis of 5-substituted oxadiazole-thiols in DMF (minimal volume). This method avoids catalysts and operates at ambient temperatures.
  • Advantages:
    • Short reaction time (2–4 h).
    • High yield (75–90%).

Microwave Irradiation

  • Microwave-assisted synthesis reduces energy consumption and reaction time. For example, cyclodehydration of diacylhydrazines with silica-supported dichlorophosphate completes in 10–15 minutes under microwave irradiation.

Table 2: Green Chemistry Methods

MethodKey FeaturesYieldReference
Ultrasound + DMFCatalyst-free, ambient temperature75–90%
Microwave + silica-supported catalystSolvent-free, rapid85–92%

Purification and Yield Enhancement Techniques

Post-synthetic optimization focuses on crystallization and chromatographic purification.

Recrystallization

  • Ethanol/water mixtures: Used to isolate crude products. For example, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol is recrystallized from ethanol to achieve >95% purity.

Chromatographic Techniques

  • Column chromatography: Employed for complex mixtures, though it is time-consuming.
  • Flash chromatography: Reduces elution time for high-purity oxadiazole derivatives.

Yield Enhancement:

  • Catalyst recycling: Silica-supported dichlorophosphate can be reused 3–5 times without significant activity loss.
  • One-pot synthesis: Combines cyclodehydration and substitution steps (e.g., acylhydrazine + CS₂ + alkyl halides in water), minimizing intermediate isolation.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.01533297 g/mol

Monoisotopic Mass

179.01533297 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Dates

Modify: 2023-08-15

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